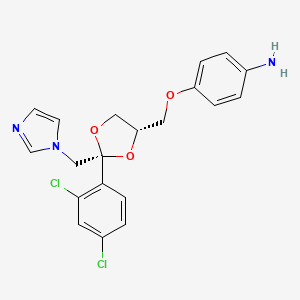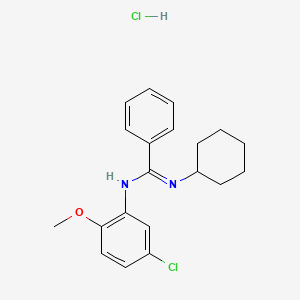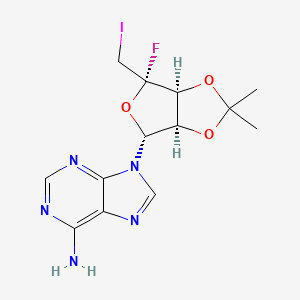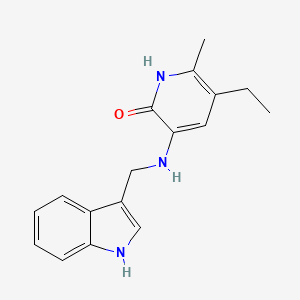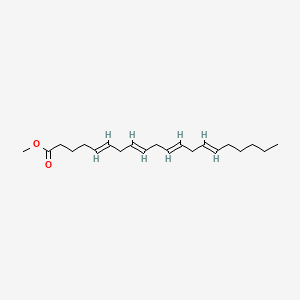
5,8,11,14-Eicosatetraenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,11,14-Eicosatetraenoic acid, methyl ester, also known as arachidonic acid methyl ester, is a polyunsaturated fatty acid ester. It is derived from arachidonic acid, which is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play crucial roles in inflammation and other physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid, methyl ester can be synthesized through the esterification of arachidonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing arachidonic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of triglycerides containing arachidonic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: The corresponding alcohol, 5,8,11,14-Eicosatetraenoic acid.
Substitution: Various substituted esters and amides.
科学的研究の応用
5,8,11,14-Eicosatetraenoic acid, methyl ester is widely used in scientific research due to its role in the biosynthesis of eicosanoids. Its applications include:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in diseases such as arthritis and cardiovascular disorders.
Industry: Used in the formulation of dietary supplements and functional foods.
作用機序
The mechanism of action of 5,8,11,14-Eicosatetraenoic acid, methyl ester involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These enzymes convert arachidonic acid into various eicosanoids, which act as signaling molecules in inflammation, immune response, and other physiological processes.
類似化合物との比較
Similar Compounds
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: Another polyunsaturated fatty acid ester with similar properties but an additional double bond.
5,8,11,14-Eicosatetraenoic acid, ethyl ester: The ethyl ester analog of 5,8,11,14-Eicosatetraenoic acid, methyl ester.
8,11,14-Eicosatrienoic acid, methyl ester: A related compound with one fewer double bond.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its methyl ester form enhances its stability and makes it easier to handle in laboratory and industrial settings.
特性
CAS番号 |
38575-18-7 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |
InChIキー |
OFIDNKMQBYGNIW-SHDWVJIKSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


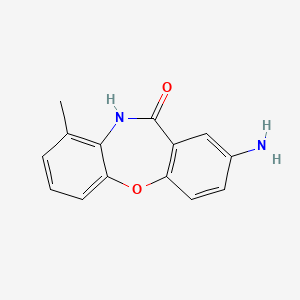
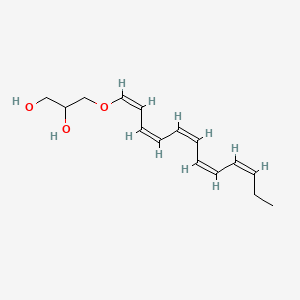
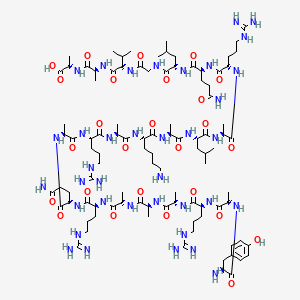
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
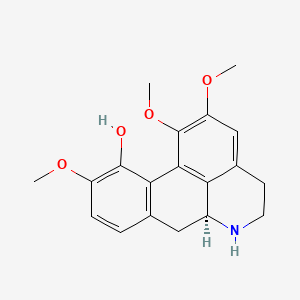
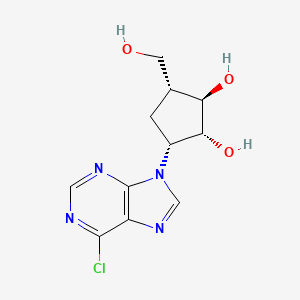
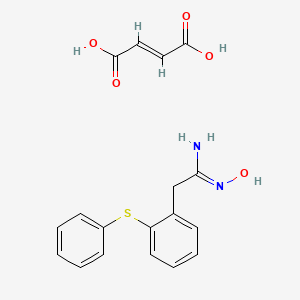
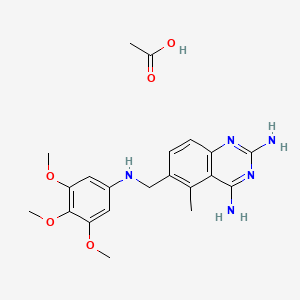
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
